molecular formula C8H16 B1620192 1,1,3-Trimethylcyclopentane CAS No. 4516-69-2

1,1,3-Trimethylcyclopentane

Cat. No.: B1620192
CAS No.: 4516-69-2
M. Wt: 112.21 g/mol
InChI Key: OBKHYUIZSOIEPG-UHFFFAOYSA-N
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Description

1,1,3-Trimethylcyclopentane is an organic compound with the molecular formula C8H16. It is a colorless liquid at room temperature and pressure, characterized by a distinct pungent odor. This compound is almost insoluble in water but can dissolve in most organic solvents .

Chemical Reactions Analysis

1,1,3-Trimethylcyclopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,3-Trimethylcyclopentane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,3-Trimethylcyclopentane involves its interaction with molecular targets through various pathways. The specific pathways and molecular targets depend on the type of reaction it undergoes. For example, in hydrogenation reactions, the compound interacts with hydrogen gas in the presence of a catalyst to form the hydrogenated product .

Comparison with Similar Compounds

1,1,3-Trimethylcyclopentane can be compared with other similar compounds such as:

    Cyclopentane: A simpler cycloalkane with the formula C5H10.

    1,1,2-Trimethylcyclopentane: Another isomer with a different arrangement of methyl groups.

    1,1,3,3-Tetramethylcyclobutane: A related compound with a different ring structure.

The uniqueness of this compound lies in its specific molecular structure, which influences its physical and chemical properties .

Properties

IUPAC Name

1,1,3-trimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKHYUIZSOIEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871083
Record name 1,1,3-Trimethylcyclopentane
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 1,1,3-Trimethylcyclopentane
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CAS No.

4516-69-2
Record name 1,1,3-Trimethylcyclopentane
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Record name 1,3-Trimethylcyclopentane
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Record name 1,1,3-Trimethylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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